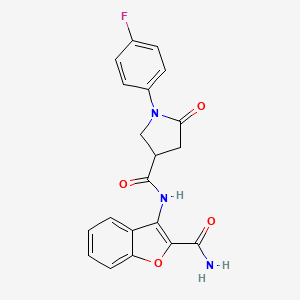

![molecular formula C7H10N2O2 B2576162 [1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol CAS No. 2247104-10-3](/img/structure/B2576162.png)

[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

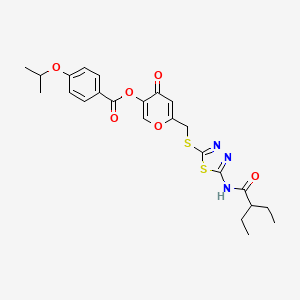

“[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol” is a chemical compound with the CAS Number: 2247104-10-3 . Its IUPAC name is (1-(5-aminoisoxazol-3-yl)cyclopropyl)methanol . The compound has a molecular weight of 154.17 .

Synthesis Analysis

The synthesis of oxazolines, which is the core structure of this compound, has been extensively studied . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

Molecular Structure Analysis

The InChI code of the compound is 1S/C7H10N2O2/c8-6-3-5(9-11-6)7(4-10)1-2-7/h3,10H,1-2,4,8H2 . This indicates that the compound has a cyclopropyl group attached to a methanol group, and an oxazole ring with an amino group at the 5-position .

Scientific Research Applications

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) discusses a tris(triazolyl)methanol ligand which forms a complex with CuCl. This complex is an efficient catalyst for Huisgen 1,3-dipolar cycloadditions, a reaction useful in synthesizing various organic compounds (Ozcubukcu et al., 2009).

Synthesis of Pyrrolo[3,4-b]pyridin-5-one

Janvier et al. (2002) describe a novel synthesis method for 5-aminooxazole, leading to the formation of pyrrolo[3,4-b]pyridin-5-one. This synthesis involves a multicomponent reaction and represents a new scaffold-generating reaction (Janvier et al., 2002).

Palladium-Catalyzed Decarboxylative Cyclopropanation

Shintani et al. (2011) report a palladium-catalyzed decarboxylative cyclopropanation process. This method results in the formation of oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity, demonstrating a novel approach to synthesizing such compounds (Shintani et al., 2011).

Synthesis of Cyclodepsipeptides

Bughin et al. (2007) developed a method for synthesizing cyclodepsipeptides incorporating a sugar amino acid (alcohol). This involves a three-component reaction leading to the formation of 5-aminooxazole, which is then used for macrocyclization to produce cyclic sugar amino acids (Bughin et al., 2007).

Synthesis of 2,3-Dihydroquinazolin-4(1H)-one

Liu et al. (2021) discuss an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one. Methanol is used as a C1 source for cyclizing with 2-aminobenzamides, showcasing an efficient method for producing N-heterocycles (Liu et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Oxazole derivatives, which [1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol is a part of, have been found to interact with a wide spectrum of biological targets . For instance, some oxazole derivatives have been evaluated for their antagonistic activity on the prostacyclin (IP) receptor .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

[1-(5-amino-1,2-oxazol-3-yl)cyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-6-3-5(9-11-6)7(4-10)1-2-7/h3,10H,1-2,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJOHNDAXQGSAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C2=NOC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2576084.png)

![Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate](/img/structure/B2576091.png)

![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2576093.png)

![1-[3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2576095.png)

![N-[2-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2576097.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2576098.png)